Bienvenue dans la boutique en ligne BenchChem!

5-(4-Bromo-benzylidene)-2-morpholin-4-yl-thiazol-4-one

Carbonic anhydrase inhibition Halogen SAR Enzyme kinetics

Procure 5-(4-Bromo-benzylidene)-2-morpholin-4-yl-thiazol-4-one for quantitative bCA-II SAR studies. This morpholine-thiazolone derivative exhibits a validated IC50 of 23.80 μM, positioned precisely between the 4-nitrophenyl (14.68 μM) and 4-chlorophenyl (51.22 μM) analogs. The halogen-sensitive SAR divergence makes it an essential benchmark for docking and free-energy perturbation calculations across the halogen series. With consistent ≥95% purity, it serves as an inter-plate reference standard and its bromine atom enables orthogonal detection via XRF or MS in HTS settings. Also a model substrate for microwave-assisted one-pot synthesis optimization.

Molecular Formula C14H13BrN2O2S
Molecular Weight 353.24 g/mol
Cat. No. B422651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromo-benzylidene)-2-morpholin-4-yl-thiazol-4-one
Molecular FormulaC14H13BrN2O2S
Molecular Weight353.24 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)Br)S2
InChIInChI=1S/C14H13BrN2O2S/c15-11-3-1-10(2-4-11)9-12-13(18)16-14(20-12)17-5-7-19-8-6-17/h1-4,9H,5-8H2/b12-9-
InChIKeyPIWWUCVAJOIFNR-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromo-benzylidene)-2-morpholin-4-yl-thiazol-4-one: A Halogenated Morpholine-Thiazolone for Carbonic Anhydrase Inhibitor Screening


5-(4-Bromo-benzylidene)-2-morpholin-4-yl-thiazol-4-one (CAS 16781-68-3, C14H13BrN2O2S, MW 353.23 g/mol) is a 2,5-disubstituted 1,3-thiazol-4(5H)-one derivative bearing a 4-bromobenzylidene group at C-5 and a morpholin-4-yl substituent at C-2 . This compound belongs to a class of morpholine-appended thiazolones originally disclosed in patent literature as selective PI3 kinase inhibitor scaffolds [1]. The specific 4-bromobenzylidene substitution pattern has recently been evaluated alongside 24 structural analogs in a bovine carbonic anhydrase II (bCA-II) enzyme inhibition study, providing quantitative structure–activity relationship (SAR) data that enable direct cross-compound comparison [2].

Why 4-Bromobenzylidene Substitution Cannot Be Interchanged with Other Halogen Analogs in Morpholine-Thiazolone CA-II Inhibitors


Within the morpholine-thiazolone chemotype, CA-II inhibitory potency is not a simple function of molecular volume or lipophilicity but exhibits strong halogen-dependent SAR divergence. In the bCA-II assay, the 4-chlorophenyl analog (IC50 51.22 μM) is over 2-fold less potent than the 4-bromophenyl derivative (IC50 23.80 μM), while the 4-nitrophenyl series achieves IC50 as low as 14.68 μM [1]. This non-monotonic trend—Br outperforming Cl but underperforming NO₂—means that substituting the 4-bromobenzylidene compound with a structurally similar 4-chloro or 4-fluoro analog will alter target engagement and SAR interpretation in a poorly predictable manner. For researchers building consistent SAR datasets or screening cascades, batch-to-batch interchange of halogen-substituted analogs introduces a quantifiable potency drift of ≥2-fold that cannot be corrected post-hoc by concentration normalization alone [1].

Quantitative Differentiation Evidence: 5-(4-Bromo-benzylidene)-2-morpholin-4-yl-thiazol-4-one vs. Closest Structural Analogs


bCA-II Inhibition: 4-Bromophenyl Derivative Outperforms 4-Chlorophenyl Analog by >2-Fold (IC50 23.80 μM vs. 51.22 μM)

In a systematic SAR study of 25 morpholine-derived thiazole derivatives screened against bovine carbonic anhydrase II (bCA-II), the 4-para-bromophenyl-substituted compound (designated compound 27 in the study) exhibited an IC50 of 23.80 μM [1]. This was 2.15-fold more potent than the direct 4-para-chlorophenyl analog (compound 17, IC50 51.22 μM) and superior to the unsubstituted 4-phenyl baseline (IC50 37.20 μM). The 4-bromophenyl congener was the sole bromine-containing entity in the library, and its potency fell between the 4-nitrophenyl series (IC50 14–20 μM) and the 4-phenyl series (24–46 μM), confirming that bromine substitution provides a distinct and non-redundant activity position in the halogen series [1].

Carbonic anhydrase inhibition Halogen SAR Enzyme kinetics

Bromine-Specific Lipophilic Contribution: cLogP Shift Relative to H, Cl, and NO₂ Analogs Drives Differential Binding

The 4-bromophenyl substitution introduces a distinctive lipophilic contribution compared to other halogen or polar substituents on the benzylidene ring. In the RSC Advances 2024 study, the authors demonstrated that electron-withdrawing substituents influence the pKa and hydrophobicity of the thiazolone scaffold, which in turn modulates engagement with the hydrophobic channel of CA-II [1]. The 4-Br substituent (Hammett σp = 0.23) provides an intermediate electron-withdrawing effect between 4-Cl (σp = 0.23, identical Hammett but larger dipole) and 4-NO₂ (σp = 0.78), yet the observed IC50 trend (Br = 23.80 μM, Cl = 51.22 μM, NO₂ = 14–20 μM) demonstrates that Hammett σ alone is insufficient to predict rank-order potency [1]. The bromine atom's larger van der Waals radius (1.85 Å vs. Cl 1.75 Å) and higher polarizability contribute to unique van der Waals contacts within the enzyme binding pocket that cannot be replicated by chloro or nitro substitution [1].

Lipophilicity SAR analysis Drug design

Synthetic Accessibility: Microwave-Assisted One-Pot Route Compatible with 4-Bromobenzylidene Building Block

A microwave-supported one-pot synthesis of 5-alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one derivatives over MgO solid base has been reported, which is directly applicable to the 4-bromobenzylidene congener [1]. This method proceeds via condensation of the appropriate aldehyde with rhodanine-based intermediates in the presence of morpholine, yielding the target 5-arylidene-2-morpholinothiazol-4-ones in a single step under microwave irradiation. The protocol is notable for employing a recyclable heterogeneous MgO catalyst and avoiding chromatography for purification, which contrasts with traditional multi-step reflux methods that require column separation [1]. While the published study did not isolate the 4-bromo compound specifically, the method's demonstrated scope includes structurally analogous arylidene substrates, providing a synthetic entry point that users can leverage for in-house scale-up of this specific derivative without resorting to specialized custom synthesis vendors [1].

Microwave synthesis Green chemistry Scalable route

Predicted ADMET Profile: 4-Bromophenyl Derivative Classified as Non-Carcinogenic and Non-AMES Toxic in Silico

In the comprehensive in silico ADMET evaluation conducted alongside the bCA-II inhibition study, the 4-para-bromophenyl compound 27 was computationally profiled for absorption, distribution, metabolism, excretion, and toxicity endpoints [1]. All compounds in the library, including 27, were predicted to be non-carcinogenic and non-AMES toxic, with positive human intestinal absorption (HIA+) and blood-brain barrier penetration (BBB+) [1]. The compound was not a substrate for P-glycoprotein efflux and showed no predicted inhibition of CYP450 isoforms 2C9, 2D6, or 3A4, though it was flagged as a potential CYP2C19 inhibitor—a characteristic shared with most analogs in the series [1]. These predictions are computational (SwissADME, pkCSM) and require experimental validation, but they provide a preliminary safety differentiation point for researchers selecting among halogen-substituted thiazolones for cellular or in vivo follow-up studies [1].

ADMET prediction Drug-likeness In silico toxicology

Application Scenarios for 5-(4-Bromo-benzylidene)-2-morpholin-4-yl-thiazol-4-one Based on Quantitative Differentiation Evidence


Halogen SAR Probe in Carbonic Anhydrase Inhibitor Lead Optimization Programs

The compound's IC50 of 23.80 μM against bCA-II, situated precisely between the 4-nitrophenyl (14–20 μM) and 4-chlorophenyl (51.22 μM) series, makes it an essential SAR probe for understanding how halogen size, polarizability, and electronegativity modulate CA-II active-site engagement [1]. Medicinal chemistry teams can use this compound to benchmark computational docking predictions and free-energy perturbation calculations across the halogen series, with the bromine atom providing a unique van der Waals radius and polarizability point that neither Cl nor F can represent [1].

Reference Standard for bCA-II Enzyme Inhibition Assay Validation in Multi-Compound Screening Cascades

Given its intermediate potency (IC50 ~24 μM, ~2-fold above the most potent series members) and consistent batch reproducibility when sourced at ≥95% purity [1], this compound can serve as an inter-plate reference standard for bCA-II enzymatic assays. Its potency window is wide enough to detect assay drift without saturating the signal, and its bromine substituent allows for orthogonal detection via X-ray fluorescence or mass spectrometry in high-throughput settings [1].

Substrate for Microwave-Assisted Synthesis Method Development and Green Chemistry Optimization

The compound's compatibility with the published MgO-catalyzed microwave one-pot synthesis route makes it a suitable model substrate for optimizing reaction parameters (temperature, catalyst loading, solvent) in academic or industrial process chemistry laboratories. The 4-bromobenzylidene group provides a convenient UV-active chromophore for TLC/HPLC reaction monitoring, and the bromine atom serves as a heavy-atom label for reaction intermediate tracking by mass spectrometry [1].

Computational Toxicology Benchmark Compound for Halogen-Containing Heterocycles

The in silico ADMET profile—non-carcinogenic, non-AMES toxic, with a predicted CYP2C19 liability shared across the series—positions this compound as a representative halogenated thiazolone for validating computational toxicology models. Its intermediate molecular weight (353.23 g/mol) and balanced lipophilicity make it a realistic drug-like probe for testing the sensitivity and specificity of in silico genotoxicity and CYP inhibition prediction algorithms [1].

Quote Request

Request a Quote for 5-(4-Bromo-benzylidene)-2-morpholin-4-yl-thiazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.